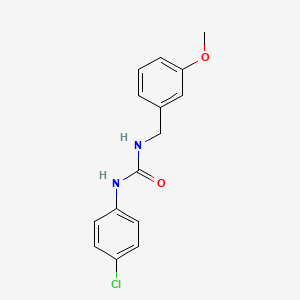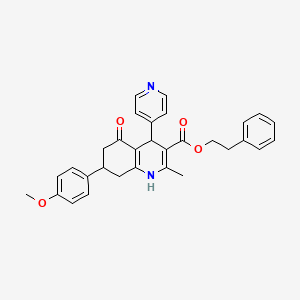
N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, inflammation, and cell survival. By blocking the sigma-1 receptor, N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea may modulate these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea has various biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea has been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea in lab experiments is its high purity. The synthesis methods used to produce N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea have been optimized to yield high purity compounds. However, one limitation of using N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea research. One area of interest is its potential use in the treatment of pain and inflammation. Further studies are needed to elucidate the mechanism of action of N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea and to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of cancer. Studies have shown that N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea has antitumor properties, and further research is needed to determine its potential as a cancer therapy. Additionally, studies are needed to investigate the potential use of N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea as an antidepressant and anxiolytic agent. Overall, N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea is a promising compound with potential therapeutic applications in various scientific research areas.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea can be achieved using different methods, including the reaction of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of urea and a catalyst. Another method involves the reaction of 4-chloroaniline with 3-methoxybenzyl isocyanate. These methods have been optimized to yield high purity N-(4-chlorophenyl)-N'-(3-methoxybenzyl)urea.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-4-2-3-11(9-14)10-17-15(19)18-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLFFAGHAIQYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3-methoxybenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,4-dichlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5159096.png)
![4-(benzyloxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5159106.png)
amine oxalate](/img/structure/B5159109.png)
![isopropyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5159113.png)
![2-(5-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5159120.png)


![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5159156.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(phenylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5159166.png)
![1-(2-methoxyphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159174.png)
![2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5159175.png)

![(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5159189.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5159201.png)